Tetrasilane, specifically 1,4-dichloro-1,1,2,2,3,3,4,4-octamethyl-, is a silane compound characterized by its complex molecular structure and unique chemical properties. This compound is significant in various scientific applications, particularly in materials science and chemistry. It belongs to a class of compounds known as silanes, which are silicon-based compounds that can exhibit diverse reactivity and functionality.
Tetrasilane is classified under silanes and can be synthesized through various methods. It has garnered attention for its potential applications in semiconductor manufacturing and as a precursor in chemical vapor deposition processes. The compound is often referenced in patents and scientific literature due to its utility in synthesizing higher-order silanes and its role in silicon epitaxy.
The synthesis of tetrasilane typically involves pyrolysis methods. One notable method includes the pyrolysis of trisilane at controlled temperatures (between 300 °C to 400 °C) in the presence of a diluent gas such as helium or nitrogen. This process allows for the efficient production of tetrasilane while minimizing the formation of undesired byproducts .
The molecular structure of tetrasilane contains four silicon atoms bonded with various methyl groups and dichloride functionalities. This arrangement contributes to its unique chemical properties.
Tetrasilane can participate in various chemical reactions typical of silanes, including hydrolysis and chlorination reactions. Its reactivity allows it to form siloxanes or react with other organosilicon compounds.
The mechanism of action for tetrasilane primarily involves its role as a silicon source in chemical vapor deposition processes. Upon heating or exposure to certain conditions, tetrasilane decomposes to release silicon atoms that can deposit on substrates, forming silicon layers.
Tetrasilane has several scientific uses:
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